1,2-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
Description
1,2-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1H-imidazole core substituted with methyl groups at the 1- and 2-positions. The sulfonamide group is linked to a pyridin-4-ylmethyl moiety, which is further substituted with a 2-oxopyrrolidin-1-yl group.
Properties
IUPAC Name |
1,2-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-9-12-5-6-16-13(8-12)20-7-3-4-15(20)21/h5-6,8,10,17H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBXUVOOYNWONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide group, which is known for its biological activity, particularly as an antibacterial and anticancer agent. The unique structure of this compound allows it to interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.42 g/mol. The structural components include:
- Imidazole ring : Contributes to the compound's ability to interact with biological targets.
- Pyridine and pyrrolidine moieties : Enhance binding affinity and specificity towards receptors.
- Sulfonamide group : Known for antibacterial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The sulfonamide group plays a crucial role in this mechanism by binding to active sites on target proteins.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | References |
|---|---|---|
| Antibacterial | Inhibition of bacterial enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Binding to active sites |
Antibacterial Activity
Studies have shown that compounds with sulfonamide groups exhibit significant antibacterial properties. For instance, the imidazole derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (IC50 values) .
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, flow cytometry results revealed that treatment with this compound led to increased rates of apoptosis in MCF7 breast cancer cells at concentrations as low as 25 μM .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in tumor-bearing mice. The results indicated a significant reduction in tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic agent .
Table 2: Case Study Results
| Study Focus | Model Used | Result |
|---|---|---|
| Tumor Growth | MCF7 Cell Line | Significant apoptosis observed |
| Bacterial Inhibition | E. coli | MIC = 0.015 mg/mL |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological efficacy of the compound. Variations in the pyridine and imidazole substituents can lead to significant changes in potency against various targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core motifs, substituents, and inferred pharmacological properties.
Structural and Functional Comparison
2.1.1. Target Compound vs. (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)azetidine-2-carboxamide (Compound 7k, )
- Core Structure: Target: 1H-imidazole-4-sulfonamide. Compound 7k: Azetidine-2-carboxamide with a pyrimido[4,5-d]pyrimidinone ring.
- Key Differences: Compound 7k incorporates a pyridin-3-yl group and a dihydropyrimido-pyrimidinone system, which may enhance DNA intercalation or kinase binding. In contrast, the target compound’s pyridin-4-yl-pyrrolidinone group likely improves solubility and membrane permeability via hydrogen bonding . kinase inhibition).
Target Compound vs. 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide ()
- Core Structure :
- Both share the 1H-imidazole-4-sulfonamide core.
- Key Differences: The quinazolinyl-piperidinyl substituent in ’s compound is a bicyclic system, commonly associated with kinase inhibition (e.g., EGFR). The target’s pyridinyl-pyrrolidinone substituent may reduce steric hindrance, favoring binding to compact active sites . The piperidinyl group in ’s compound introduces conformational flexibility, whereas the methylene linker in the target compound may restrict rotation, optimizing binding geometry.
Predicted Physicochemical and Pharmacological Properties
Research Implications
- Target Compound: The pyrrolidinone and pyridinyl groups suggest improved solubility compared to ’s quinazoline derivative. This may translate to better oral bioavailability in preclinical models.
- Compound: The quinazoline core aligns with known kinase inhibitors, but the piperidinyl group could introduce off-target interactions with GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
